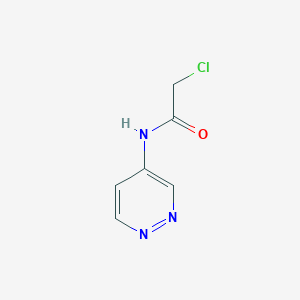

2-Chloro-N-pyridazin-4-yl-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

2-chloro-N-pyridazin-4-ylacetamide |

InChI |

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-9-4-5/h1-2,4H,3H2,(H,8,10,11) |

InChI Key |

UBWYVMPYSALWGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1NC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-N-pyridazin-4-yl-acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-Chloro-N-pyridazin-4-yl-acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway and expected characterization data based on established chemical principles and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of pyridazine-containing compounds for potential applications in drug discovery and development.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a chloroacetamide moiety can further enhance the biological profile of these molecules, making them interesting candidates for further investigation. This guide details a proposed method for the synthesis of this compound and the analytical techniques that would be employed for its thorough characterization.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a nucleophilic acyl substitution reaction between 4-aminopyridazine and chloroacetyl chloride. This is a common and effective method for the formation of N-aryl acetamides.[1][2][3] The reaction is typically carried out in an inert solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

References

An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide (CAS 80650-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridin-4-yl)acetamide (CAS 80650-46-0), a key building block in medicinal chemistry. The document details its chemical and physical properties, synthesis, and analytical characterization. A significant focus is placed on its primary application as a reactive intermediate for the development of covalent inhibitors, particularly targeting cysteine residues in kinases and other proteins implicated in disease. This guide consolidates available data to serve as a valuable resource for researchers in drug discovery and development.

Introduction

2-chloro-N-(pyridin-4-yl)acetamide is a heterocyclic organic compound that belongs to the family of α-chloroacetamides.[1] Its structure, featuring a pyridine ring linked to a reactive chloroacetamide moiety, makes it a valuable precursor in the synthesis of more complex molecules with a wide range of biological activities.[1] The chloroacetamide group acts as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, most notably cysteine, in the active sites of proteins.[1] This property is increasingly exploited in the design of targeted covalent inhibitors for various therapeutic targets, including kinases in oncology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-chloro-N-(pyridin-4-yl)acetamide is presented below. Due to the limited availability of experimentally determined data for this specific compound, some values are computed, and others are compared with its well-characterized positional isomer, 2-chloro-N-(pyridin-2-yl)acetamide.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 80650-46-0 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| IUPAC Name | 2-chloro-N-(pyridin-4-yl)acetamide | [2] |

| Melting Point | 251–253 °C | [1] |

| Calculated LogP | 1.1 | [2] |

| InChI Key | IMDDMLBUMBJRQM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=CC=C1NC(=O)CCl | [2] |

| Appearance | Crystalline powder (predicted) |

Synthesis and Purification

The most common method for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide is the direct acylation of 4-aminopyridine with chloroacetyl chloride.[1] A detailed experimental protocol for the synthesis of the closely related isomer, 2-chloro-N-(pyridin-2-yl)acetamide, is provided below as a representative example.

Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

This protocol is adapted from the synthesis of a close structural isomer and is expected to be applicable with minor modifications for 2-chloro-N-(pyridin-4-yl)acetamide.

Materials:

-

2-aminopyridine (or 4-aminopyridine for the target compound)

-

Chloroacetyl chloride

-

1,2-Dichloroethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Acetonitrile (for recrystallization)

Procedure:

-

In a 50 mL glass vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane.[3][4]

-

Slowly add chloroacetyl chloride dropwise to the solution while stirring. The reaction is often initiated at a low temperature (0–5 °C) to control the exothermic reaction.[1]

-

The reaction can be carried out at room temperature or accelerated using microwave irradiation (e.g., 5 minutes at 300 W and 80 °C).[3][4] A base, such as triethylamine, is typically added to neutralize the HCl byproduct.[1]

-

Upon completion of the reaction (monitored by TLC), adjust the pH of the mixture to 9 with a saturated aqueous sodium hydroxide solution.[3][4]

-

Extract the product into an organic solvent like dichloroethane (2 x 25 mL).[3][4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3][4]

-

Remove the solvent under reduced pressure using a rotary evaporator.[3][4]

-

Purify the crude product by recrystallization from acetonitrile to yield the final product.[3][4]

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

Analytical Characterization

The structure and purity of 2-chloro-N-(pyridin-4-yl)acetamide and its analogs are confirmed using various spectroscopic techniques. Below are the expected and reported spectral data for its close isomer, 2-chloro-N-(pyridin-2-yl)acetamide.

Table 2: Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide

| Technique | Observed Peaks |

| IR (KBr, cm⁻¹) | 3443, 3226 (N-H stretch), 1683 (C=O stretch, amide I), 1581, 1330, 1198, 775[3][4][5] |

| ¹H NMR (CDCl₃, δ, ppm) | 8.95 (1H, bs, NH), 8.4 (1H, d, J=4.9 Hz), 8.2 (1H, d, J=8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, CH₂Cl)[3][4][5] |

| ¹³C NMR (CDCl₃, δ, ppm) | 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridine carbons), 43.2 (CH₂Cl)[3][4][5] |

| EIMS (m/z) | 170.6 [M⁺][3][4][5] |

For 2-chloro-N-(pyridin-4-yl)acetamide, one would expect a simpler aromatic region in the ¹H NMR spectrum due to the symmetry of the 4-substituted pyridine ring, likely showing two doublets. The chemical shifts for the CH₂Cl and amide protons, as well as the carbonyl carbon in ¹³C NMR, are expected to be in a similar range to the 2-pyridyl isomer.

Uses in Drug Discovery

The primary utility of 2-chloro-N-(pyridin-4-yl)acetamide in drug discovery lies in its role as a reactive intermediate for the synthesis of covalent inhibitors.

Covalent Inhibition of Kinases

The chloroacetamide moiety is a well-established electrophile that can covalently bind to the thiol group of cysteine residues within the active site of proteins. This irreversible or slowly reversible binding can lead to potent and sustained inhibition of the target protein.

Derivatives of 2-chloro-N-(pyridin-4-yl)acetamide have been investigated as covalent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR).[6][7] In this context, the pyridine ring can serve as a scaffold for building selectivity and affinity for the target kinase, while the chloroacetamide "warhead" forms the covalent bond.

Diagram 2: Covalent Inhibition Mechanism

Caption: Mechanism of covalent inhibition of a kinase by a chloroacetamide derivative.

Antimicrobial and Anticancer Applications

Research on various N-substituted chloroacetamide derivatives has demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. While specific data for 2-chloro-N-(pyridin-4-yl)acetamide is limited, more complex molecules incorporating this scaffold have shown cytotoxicity against cancer cell lines such as PANC-1, HepG2, and MCF7.[8]

Conclusion

2-chloro-N-(pyridin-4-yl)acetamide (CAS 80650-46-0) is a versatile and valuable building block for the synthesis of biologically active compounds. Its utility is primarily driven by the reactive chloroacetamide group, which enables the development of covalent inhibitors targeting a range of proteins. While detailed experimental and biological data for this specific compound are not widely published, the extensive research on its structural analogs provides a strong foundation for its application in drug discovery and medicinal chemistry. This guide serves as a foundational resource for researchers looking to utilize this compound in the design and synthesis of novel therapeutic agents.

References

- 1. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]

- 2. 2-chloro-N-(pyridin-4-yl)acetamide | C7H7ClN2O | CID 4382489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 6. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biological activity of novel pyridazine acetamide derivatives

An In-Depth Technical Guide on the Biological Activity of Novel Pyridazine Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This technical guide focuses on the biological activities of novel pyridazine derivatives, with a particular emphasis on acetamide-functionalized compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant workflows and pathways.

Anticancer and Cytotoxic Activity

Pyridazine derivatives, including those with acetamide moieties, have shown significant promise as anticancer agents.[3][4] Their mechanisms often involve the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and the induction of apoptosis.[4][5]

General Workflow for Synthesis and Cytotoxicity Screening

The development of novel pyridazine-based anticancer agents typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for anticancer drug discovery with pyridazine derivatives.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of novel pyridazine acetamide and related derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound Class | Cell Line | IC₅₀ (µM or µg/mL) | Reference |

| Pyridazine Derivatives | MCF-7 (Breast) | Varies (Compound 4, 8 most active) | [6][7] |

| Pyridazine Derivatives | HePG2 (Liver) | Varies (Compound 5, 13a most active) | [6][7] |

| Pyridazine Derivatives | HCT-116 (Colon) | Varies (Compound 10 most active) | [6][7] |

| Pyridazinone Derivatives | HCT-116 (Colon) | 5b: Lower than Imatinib | [5] |

| Pyridazin-4-one Derivatives | P815 (Murine Mastocytoma) | 5b: 0.40 µg/mL | [8] |

| Pyrrolo[1,2-b]pyridazines | LoVo (Colon) | 5a, 2c, 5f showed highest activity | [9] |

| Pyridazinone Diarylurea | A549/ATCC (NSCLC) | 10l: GI₅₀ = 1.66–100 μM | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HePG2, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[6][7]

-

Compound Treatment: The synthesized pyridazine derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: VEGFR-2 Inhibition

Several pyridazine-based compounds have been designed to target the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis (the formation of new blood vessels).[4][5] Inhibition of this pathway can starve tumors of essential nutrients and oxygen.

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridazine derivatives.

Antimicrobial Activity

Novel pyridazine acetamide derivatives have demonstrated considerable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[4][11][12]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical measure of a compound's potency.

| Compound Class | Microorganism | MIC (µg/mL or µM) | Reference |

| Pyridazinone Diarylurea | Staphylococcus aureus | 10h: 16 µg/mL | [4] |

| Pyridazinone Diarylurea | Candida albicans | 8g: 16 µg/mL | [4] |

| Pyridazinone Derivatives | S. aureus (MRSA) | 7: 7.8 µM; 13: 3.74-8.92 µM | [12] |

| Pyridazinone Derivatives | P. aeruginosa | 13: 7.48 µM | [12] |

| Pyridazinone Derivatives | A. baumannii | 13: 3.74 µM | [12] |

| C-6 Benzyl Pyridazinone | Various Strains | 2f: 25-50 µg/mL | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes and medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[12]

Enzyme Inhibition

Beyond VEGFR, pyridazine acetamides have been investigated as inhibitors of other clinically relevant enzymes, such as cyclooxygenase (COX) and α-glucosidase.

Data Presentation: Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Pyridazine N-aryl Acetamides | α-Glucosidase | 7a: 70.1 µM | Not Applicable | [14] |

| Pyridazine Scaffolds | COX-2 | 6b: 0.18 µM | 6.33 | [15] |

| Pyridazine Scaffolds | COX-2 | 4c: 0.26 µM | Not Specified | [15] |

| Pyridazinone Derivatives | MAO-B | TR16: 0.17 µM | >235.29 | [16] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 isoenzyme over COX-1, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, along with a control (e.g., celecoxib, indomethacin), is pre-incubated with each enzyme in a reaction buffer.[15]

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Quantification of Prostaglandin: The reaction is allowed to proceed for a set time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a method like an Enzyme Immunoassay (EIA).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC₅₀ values are determined from dose-response curves. The Selectivity Index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[15]

Molecular Docking and In Silico Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. It is instrumental in understanding structure-activity relationships (SAR) and guiding the rational design of more potent derivatives.[10][14][15]

Workflow for Molecular Docking Studies

Caption: A typical workflow for molecular docking of pyridazine derivatives.

Key Insights from Docking Studies

-

COX-2 Inhibition: Docking studies revealed that the selectivity of compound 6b for COX-2 can be attributed to its ability to fit into the side pocket of the COX-2 active site and interact with key amino acid residues like His90.[15]

-

VEGFR-2 Inhibition: In silico modeling provides insights into the binding modes of diarylurea pyridazinone derivatives within the ATP-binding pocket of the VEGFR-2 enzyme, helping to explain their inhibitory activity.[4][10]

-

α-Glucosidase Inhibition: Molecular docking helps determine the specific interactions between pyridazine N-aryl acetamides and the active site of the α-glucosidase enzyme, rationalizing their inhibitory potential.[14]

Conclusion

Novel pyridazine acetamide derivatives and related compounds represent a versatile and highly promising class of molecules in drug discovery. Their diverse biological activities, substantiated by quantitative in vitro data, span anticancer, antimicrobial, and specific enzyme inhibitory functions. The integration of detailed experimental protocols for biological evaluation with computational methods like molecular docking provides a powerful paradigm for the continued development of these compounds. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals aiming to explore and optimize the therapeutic potential of the pyridazine scaffold.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel pyridazine N-aryl acetamides: In-vitro evaluation of α-glucosidase inhibition, docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-N-pyridazin-4-yl-acetamide: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic properties of 2-Chloro-N-pyridazin-4-yl-acetamide, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol and offers predicted spectroscopic data based on the analysis of its precursor and analogous structures.

Molecular Structure

IUPAC Name: 2-Chloro-N-(pyridazin-4-yl)acetamide Molecular Formula: C₆H₆ClN₃O Molecular Weight: 171.58 g/mol CAS Number: Not available

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the starting material, 4-aminopyridazine, and general principles of spectroscopy for N-substituted acetamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | Singlet (broad) | 1H | -NH- (Amide) |

| ~9.2 | Doublet of doublets | 1H | H-6 (Pyridazine) |

| ~8.8 | Doublet of doublets | 1H | H-3 (Pyridazine) |

| ~7.8 | Doublet of doublets | 1H | H-5 (Pyridazine) |

| ~4.3 | Singlet | 2H | -CH₂-Cl |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~155 | C-6 (Pyridazine) |

| ~148 | C-3 (Pyridazine) |

| ~142 | C-4 (Pyridazine) |

| ~120 | C-5 (Pyridazine) |

| ~43 | -CH₂-Cl |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580 | Medium-Strong | N-H Bend (Amide II) / C=N Stretch |

| ~1400-1500 | Medium | C=C Aromatic Stretch |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |

| 122 | Medium | [M - CH₂Cl]⁺ |

| 95 | High | [C₄H₅N₃]⁺ (4-aminopyridazine fragment) |

| 77 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a straightforward acylation of 4-aminopyridazine with chloroacetyl chloride.

Synthesis of 4-Aminopyridazine (Precursor)

The precursor, 4-aminopyridazine, can be synthesized from 3,6-dichloropyridazin-4-amine via catalytic hydrogenation.

Materials:

-

3,6-dichloropyridazin-4-amine

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol

Procedure:

-

Dissolve 3,6-dichloropyridazin-4-amine in THF.

-

Add an aqueous solution of sodium hydroxide.

-

To this mixture, add 10% Pd/C catalyst.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst and any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in methanol, filter again to remove any remaining insolubles, and concentrate the filtrate to yield 4-aminopyridazine as a solid.[1]

Synthesis of this compound (Target Compound)

This procedure is based on standard Schotten-Baumann conditions for the acylation of aromatic amines.

Materials:

-

4-aminopyridazine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Chloroacetyl chloride

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-aminopyridazine in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

-

Slowly add chloroacetyl chloride (1.05 equivalents), dissolved in a small amount of the same anhydrous solvent, to the stirred solution dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Crystal Structure Analysis of 2-Chloro-N-pyridazin-4-yl-acetamide: A Search for Definitive Data

Despite a comprehensive search of available scientific databases, the specific crystal structure of 2-Chloro-N-pyridazin-4-yl-acetamide has not been publicly reported. This technical guide outlines the current landscape of related crystallographic data and provides a framework for the analysis that could be performed should the crystal structure become available.

Researchers and scientists in drug development often rely on detailed crystal structure analysis to understand molecular geometry, intermolecular interactions, and potential binding mechanisms. The absence of this foundational data for this compound presents a significant knowledge gap. This document will, therefore, focus on the methodologies and data types that would be essential for a complete analysis, drawing parallels from structurally similar compounds.

Hypothetical Data Presentation

Should the crystallographic data for this compound be determined, it would be summarized in structured tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₇H₇ClN₂O |

| Formula weight | 170.59 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value to Value |

| Index ranges | h, k, l values |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = ...° (%) | Value |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Table 2: Key Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

| Cl - C(x) | Value |

| N(amide) - C(carbonyl) | Value |

| C(carbonyl) = O | Value |

| N(amide) - C(pyridazine) | Value |

| C(carbonyl) - N(amide) - C(pyridazine) | Value |

| ... | ... |

Experimental Protocols

The determination of a novel crystal structure, such as that of this compound, would necessitate the following detailed experimental protocols.

Synthesis and Crystallization

A potential synthetic route to this compound would first involve the synthesis of 4-aminopyridazine. This could be achieved through established methods, followed by an acylation reaction.

A generalized procedure for the final step would be:

-

Dissolution: 4-aminopyridazine is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Base Addition: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution to act as an acid scavenger.

-

Acylation: The solution is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise with constant stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography or recrystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Diffraction Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects, as well as absorption, are applied.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Data Deposition: The final crystallographic data would be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Logical Workflow for Crystal Structure Analysis

The process from synthesis to final structural analysis follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for Crystal Structure Analysis.

Concluding Remarks

While the definitive crystal structure of this compound remains elusive, the established methodologies for synthesis, crystallization, and X-ray diffraction provide a clear path forward for its determination. The availability of such data would be invaluable to the scientific community, enabling detailed computational studies, aiding in the design of novel derivatives with potential therapeutic applications, and contributing to a deeper understanding of the structure-activity relationships within this class of compounds. Researchers who succeed in crystallizing this compound are strongly encouraged to publish their findings and deposit the crystallographic data in public repositories to advance the field.

The Therapeutic Promise of Pyridazine Scaffolds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its high dipole moment, hydrogen bonding capacity, and ability to serve as a bioisosteric replacement for other aromatic systems, have made it a cornerstone in the design of novel therapeutics.[1] This technical guide provides a comprehensive overview of the current landscape of pyridazine-based compounds in drug discovery, focusing on their applications in oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders. Detailed experimental protocols, quantitative efficacy data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Key Oncogenic Pathways

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[2][3] A substantial body of research has focused on their ability to inhibit key protein kinases involved in cancer progression.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key mediators of this process. Several pyridazine-containing compounds have been developed as potent VEGFR-2 inhibitors.[2]

Quantitative Data for Pyridazine-based VEGFR-2 Inhibitors

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 5b | HCT-116 | Lower than Imatinib | [2] |

| Compound 10 | HepG2 | 4.25 | [4] |

| Compound 10 | MCF-7 | 6.08 | [4] |

| Compound 10 | VEGFR-2 | 0.12 | [4] |

| Compound 8 | VEGFR-2 | 0.13 | [4] |

| Compound 9 | VEGFR-2 | 0.13 | [4] |

| Compound 6 | HCT-116 | 9.3 | [5] |

| Compound 6 | HepG-2 | 7.8 | [5] |

| Compound 6 | VEGFR-2 | 0.06083 | [5] |

| Compound 17a | VEGFR-2 | Best inhibitory activity in series | [6] |

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby inhibiting these pro-angiogenic processes.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation in various cancers. Pyridazine-pyrazoline hybrids have been synthesized and shown to exhibit potent EGFR inhibitory activity.[3]

Quantitative Data for Pyridazine-based EGFR Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| Compound IXn | EGFR | 0.65 | [3] |

| Compound IXg | EGFR | 0.75 | [3] |

| Compound IXb | EGFR | 0.82 | [3] |

| Compound IXl | EGFR | 0.84 | [3] |

| Pyrazolo-pyridazine 4 | EGFR | 0.391 | [7] |

| 4-SLNs (nanoparticle) | EGFR | 0.088 | [7] |

| 4-LPHNPs (nanoparticle) | EGFR | 0.096 | [7] |

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival. Pyridazine-based inhibitors can block this activation, leading to cell cycle arrest and apoptosis.[3]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyridazine and pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2) or the NLRP3 inflammasome.[8][9]

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-pyridazine hybrids have been identified as potent and selective COX-2 inhibitors.[8]

Quantitative Data for Pyridazine-based COX-2 Inhibitors

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5f | 1.50 | - | - | [8] |

| 6f | 1.15 | - | - | [8] |

| 6b | 0.18 | 1.14 | 6.33 | [10] |

| 4c | 0.26 | - | - | [10] |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Pyridazine-based compounds have emerged as potent inhibitors of this pathway.[12]

Quantitative Data for Pyridazine-based NLRP3 Inhibitors

| Compound ID | Target Cell Line | IC50 (nM) | Reference |

| P33 | THP-1 cells (Nigericin-induced IL-1β release) | 2.7 | [12] |

| P33 | BMDMs (Nigericin-induced IL-1β release) | 15.3 | [12] |

| P33 | PBMCs (Nigericin-induced IL-1β release) | 2.9 | [12] |

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). Pyridazine-based inhibitors can directly bind to the NLRP3 protein, preventing its oligomerization and the subsequent activation of the inflammasome.[12]

Cardiovascular Applications: Vasodilatory and Cardiotonic Effects

Pyridazin-3(2H)-one derivatives have been a focus of cardiovascular drug discovery, with several compounds demonstrating potent vasodilatory and cardiotonic activities.[9] These effects are often mediated through mechanisms such as phosphodiesterase (PDE) inhibition and modulation of the renin-angiotensin-aldosterone system.

Quantitative Data for Pyridazine-based Cardiovascular Agents

| Compound ID | Assay | EC50 (µM) | Reference |

| Hydralazine (reference) | Rat thoracic aortic rings | 18.210 | [9] |

| Compound 16 | Rat thoracic aortic rings | 0.339 | [9] |

| Compound 17 | Rat thoracic aortic rings | 1.225 | [9] |

| Compound 18 | Rat thoracic aortic rings | 1.204 | [9] |

| Compound 27 | PDE-5 Inhibition (IC50) | 0.034 | [9] |

Neurodegenerative Disease Applications: Targeting Key Pathological Processes

The application of pyridazine compounds in neurodegenerative diseases like Alzheimer's disease is an emerging area of research. These compounds are being investigated for their ability to inhibit acetylcholinesterase (AChE) and modulate neuroinflammation.[13]

Quantitative Data for Pyridazine-based Neuroprotective Agents

| Compound ID | Target | Activity | Reference |

| Minaprine (3c) | Acetylcholinesterase (AChE) | IC50 = 85 µM | [14] |

| Compound 14 | IL-1β synthesis in LPS-activated BV-2 microglia | More potent than Minozac | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the evaluation of pyridazine compounds.

Synthesis of Pyridazine Derivatives

General Procedure for the Synthesis of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (Representative Example):

A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (0.01 mol) in phosphorus oxychloride (10 mL) is heated under reflux for 3 hours. The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with a 4% NaOH solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene to yield the final product.[15]

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

In Vivo Murine Septic Shock Model

This model is used to evaluate the efficacy of anti-inflammatory compounds.

-

Animal Model: Use 12-13 week old male rats.

-

Sepsis Induction: Perform cecal ligation and puncture (CLP) surgery under anesthesia to induce polymicrobial sepsis.

-

Treatment: Administer the pyridazine compound (e.g., MCC950 at 50mg/kg/day) or vehicle control to the CLP rats.

-

Resuscitation: Immediately after surgery, inject preheated saline subcutaneously.

-

Monitoring and Analysis: At a predetermined time point (e.g., 72 hours), harvest blood and organs for analysis of inflammatory markers (e.g., IL-1β, IL-18), platelet activation, and end-organ damage.[16][17]

Isolated Rat Thoracic Aorta Vasorelaxation Assay

This ex vivo method assesses the vasodilatory effects of compounds.

-

Aorta Preparation: Euthanize a rat and immediately isolate the thoracic aorta, placing it in cold, oxygenated Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of connective tissue and cut it into 3-4 mm rings.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 1 hour under a resting tension of 1 g.

-

Pre-contraction: Contract the aortic rings with phenylephrine or KCl.

-

Compound Addition: Add cumulative concentrations of the pyridazine compound to the bath and record the changes in tension to determine the vasorelaxant effect.

-

Data Analysis: Calculate the percentage of relaxation and determine the EC50 value.[18][19]

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

-

Reagent Preparation: Prepare solutions of AChE, the test compound, and the substrate acetylthiocholine iodide (ATCI) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

-

Incubation: In a 96-well plate, add 50 µL of AChE solution and 50 µL of the test compound solution to the wells and incubate at room temperature for 30 minutes.

-

Substrate Addition: Add 100 µL of the substrate solution to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm after 3 minutes using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition compared to a control without the inhibitor and determine the IC50 value.[20]

Conclusion

The pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry, with a diverse and expanding range of therapeutic applications. The compounds derived from this versatile heterocycle have demonstrated significant efficacy in preclinical models of cancer, inflammation, cardiovascular disease, and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers, fostering further innovation and accelerating the translation of promising pyridazine-based compounds from the laboratory to the clinic. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly unlock the full therapeutic potential of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture | PLOS One [journals.plos.org]

- 17. journals.plos.org [journals.plos.org]

- 18. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]

- 19. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Pyridazine Amides

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of substituted pyridazine amides, a promising class of small molecules with significant potential in drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biological activities, target-specific inhibitory data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds.

Substituted pyridazine amides have emerged as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in a range of diseases, most notably cancer. Their mechanism of action primarily revolves around the competitive inhibition of ATP binding to the kinase domain of key oncogenic drivers, thereby disrupting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This guide will focus on their effects on several critical kinase targets: Vascular Endothelial Growth Factor Receptor (VEGFR), p38 Mitogen-Activated Protein Kinase (MAPK), Fibroblast Growth Factor Receptor (FGFR), c-Met, and c-Jun N-terminal Kinase (JNK).

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of various substituted pyridazine amides against their respective kinase targets is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from multiple studies to provide a comparative overview.

| Compound ID/Reference | Target Kinase | IC50 (nM) | Reference |

| Compound 6b | VEGFR2 | 7.1 | [1] |

| Imidazo[1,2-a]pyridine derivative 26 | VEGFR2 | 2.2 | [2] |

| Pyridine derivative 10 | VEGFR2 | 120 | [3] |

| Quinazolin-4(3H)-one derivative 7 | VEGFR2 | 340 | [4] |

| Pyridazine Derivative | VEGFR-2 | 198.7 - 386.4 | [5] |

| Pyrazole Derivative | VEGFR-2 | 340 | [4] |

| Quinazoline Derivative | VEGFR-2 | 8.4 - 9.3 | [4] |

Table 1: Inhibitory Activity of Substituted Pyridazine Amides against VEGFR2

| Compound Class | Target Kinase | IC50 Range (nM) | Reference |

| Trisubstituted Pyridazines | p38 MAPK | 1 - 20 | [6] |

| Phthalazine-based inhibitor | p38α | 0.8 | [7] |

Table 2: Inhibitory Activity of Substituted Pyridazine Amides against p38 MAPK

| Compound ID/Reference | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyridazinone 10a | FGFR1 | 4.8 | [8] |

| Pyrazolo[3,4-d]pyridazinone 1 | FGFR1 | 114.5 | [8] |

Table 3: Inhibitory Activity of Substituted Pyridazine Amides against FGFR

| Compound ID/Reference | Target Kinase | IC50 (nM) | Reference |

| Imidazo[1,2-a]pyridine derivative 26 | c-Met | 1.9 | [2] |

Table 4: Inhibitory Activity of Substituted Pyridazine Amides against c-Met

| Compound ID/Reference | Target Kinase | IC50 (µM) | Reference |

| Pyridazine Derivative I [R = Cl and R1 = 4-CF3] | JNK1 (evaluated against cancer cell lines) | 8.33 (HepG-2), 1.67 (MCF-7), 10 (CaCo-2) | [9] |

Table 5: Inhibitory Activity of Substituted Pyridazine Amides against JNK1 (Cell-based)

Core Signaling Pathways and Mechanisms of Inhibition

Substituted pyridazine amides exert their therapeutic effects by intercepting key signaling nodes. The following diagrams, generated using Graphviz, illustrate the targeted pathways and the points of inhibition.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is central to angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis. The activation of VEGFR2 leads to the stimulation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K/Akt pathways, ultimately promoting endothelial cell proliferation, survival, and migration.[10][11] Substituted pyridazine amides act as potent inhibitors of VEGFR2, blocking its kinase activity and thereby preventing the initiation of this pro-angiogenic signaling cascade.[1][2]

The p38 MAPK signaling pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines and UV irradiation.[12][13] This pathway plays a crucial role in regulating inflammation, apoptosis, and cell cycle checkpoints.[14][15] Aberrant p38 MAPK signaling is implicated in inflammatory diseases and cancer. Substituted pyridazine amides have been shown to be potent inhibitors of p38 MAPK, thereby blocking the downstream signaling that leads to the production of pro-inflammatory cytokines and other cellular responses.[6]

The Fibroblast Growth Factor (FGF) signaling pathway is essential for embryonic development, tissue repair, and angiogenesis.[16] Dysregulation of this pathway, often through mutations or amplification of the FGF receptors (FGFRs), is a known driver of various cancers.[17] Upon FGF binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[18][19] Substituted pyridazine amides can effectively inhibit FGFR kinase activity, thus representing a targeted therapeutic strategy for FGFR-driven malignancies.[8]

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key players in cell proliferation, motility, migration, and invasion.[20] Aberrant activation of the c-Met signaling pathway is a hallmark of many human cancers and is associated with poor prognosis.[21][22] Upon HGF binding, c-Met activates multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways.[23][24] Substituted pyridazine amides that inhibit c-Met kinase activity can effectively block these oncogenic signals.[2]

The c-Jun N-terminal Kinase (JNK) pathway is a critical component of the cellular response to stress, regulating processes such as apoptosis and inflammation.[25][26] JNKs are activated by a cascade of upstream kinases in response to stimuli like inflammatory cytokines and UV radiation.[27][28] Once activated, JNKs phosphorylate a variety of substrates, including the transcription factor c-Jun, leading to the formation of the AP-1 transcription complex and subsequent gene expression changes that mediate cellular responses.[29] Certain substituted pyridazine amides have demonstrated the ability to inhibit the JNK pathway, suggesting their potential in treating diseases where JNK signaling is dysregulated.[9][30]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assays

General Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.

VEGFR2 Kinase Assay (Luminescent Kinase Assay):

-

Reagents: Recombinant human VEGFR2 kinase, biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor), ATP, kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT), and a detection reagent (e.g., Kinase-Glo®).

-

Procedure:

-

Add kinase assay buffer, the test compound (substituted pyridazine amide) at various concentrations, and the peptide substrate to the wells of a 96-well plate.

-

Initiate the reaction by adding a mixture of VEGFR2 kinase and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the luminescent detection reagent.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

p38 MAPK, FGFR, c-Met, and JNK1 Kinase Assays: The protocols for these kinase assays follow a similar principle to the VEGFR2 assay, utilizing specific recombinant kinases, substrates (e.g., ATF-2 for p38 and JNK, Poly(E,Y)4:1 for FGFR and c-Met), and optimized buffer conditions. Luminescence-based (e.g., ADP-Glo™) or fluorescence-based detection methods are commonly employed.

Cell-Based Assays

Cell Viability/Proliferation Assay (MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted pyridazine amide for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

-

In Vivo Studies

Tumor Xenograft Model:

-

Principle: This model assesses the antitumor efficacy of a compound in a living organism by implanting human tumor cells into immunocompromised mice.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the substituted pyridazine amide (or vehicle control) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

-

Monitor tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.

-

Conclusion

Substituted pyridazine amides represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. Their ability to selectively target key signaling pathways involved in cancer progression, such as those mediated by VEGFR, p38 MAPK, FGFR, c-Met, and JNK, underscores their importance in modern drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of these promising compounds. Continued investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be crucial in translating their preclinical promise into clinical success.

References

- 1. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blumberginstitute.org [blumberginstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. mdpi.com [mdpi.com]

- 17. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 18. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 19. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. c-MET [stage.abbviescience.com]

- 24. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 27. JNK1 General Information | Sino Biological [sinobiological.com]

- 28. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 29. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 30. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Chloro-N-pyridazin-4-yl-acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-Chloro-N-pyridazin-4-yl-acetamide, a valuable intermediate for the development of novel pharmaceutical and agrochemical compounds. The synthesis involves the initial preparation of the precursor, 4-aminopyridazine, via catalytic dehalogenation, followed by its acylation with chloroacetyl chloride. This protocol includes comprehensive methodologies, a summary of quantitative data, and a workflow diagram to ensure reproducibility for research and development applications.

Introduction

N-substituted acetamides are crucial building blocks in medicinal chemistry, frequently utilized in the synthesis of biologically active molecules.[1] The target compound, this compound, incorporates a pyridazine moiety, a heterocycle of interest in the development of pharmaceuticals for conditions such as Alzheimer's disease and depression.[2][3] The protocol outlined below details a reliable synthetic route starting from a commercially available precursor. The first step is the synthesis of 4-aminopyridazine, followed by a nucleophilic acyl substitution reaction with chloroacetyl chloride to yield the final product.[4]

Synthetic Pathway Overview

The synthesis is performed in two primary stages:

-

Step 1: Synthesis of 4-Aminopyridazine. This step involves the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine to remove the chlorine atoms, yielding 4-aminopyridazine.[5][6]

-

Step 2: Synthesis of this compound. The 4-aminopyridazine intermediate is then acylated using chloroacetyl chloride in the presence of a non-nucleophilic base to produce the target compound.[7]

Experimental Protocols

Safety Note: This procedure involves hazardous materials. Chloroacetyl chloride is corrosive and a lachrymator. Hydrogen gas is highly flammable. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Synthesis of 4-Aminopyridazine [5][6]

-

Materials:

-

3,6-dichloropyridazin-4-amine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Methanol (MeOH)

-

Diatomaceous earth (e.g., Celite®)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (100 ml).

-

Add a solution of sodium hydroxide (8.00 g, 200 mmol) in water (32 ml) to the mixture.

-

Carefully add 10% palladium on carbon catalyst (500 mg) to the vessel.

-

Seal the vessel, purge with hydrogen gas, and then stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 48 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional THF.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in methanol (100 ml) and filter again to remove any remaining insoluble materials.

-

Concentrate the final filtrate to dryness to obtain 4-aminopyridazine as a solid. The product can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This protocol is adapted from analogous procedures for the acylation of amino-heterocycles.[7][8]

-

Materials:

-

4-Aminopyridazine (from Step 1)

-

Chloroacetyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-aminopyridazine (e.g., 1.0 g, 10.5 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq., 15.8 mmol, 2.2 ml) in anhydrous DCM (50 ml) in a round-bottom flask equipped with a magnetic stir bar.[7]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.2 eq., 12.6 mmol, 1.0 ml) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, quench the mixture by adding saturated aqueous NaHCO₃ solution (30 ml).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 25 ml).

-

Combine the organic layers and wash with brine (30 ml).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) to obtain pure this compound.[8][9]

-

Data Presentation

The following table summarizes typical quantitative data and expected analytical results based on the described protocol and analogous compounds.

| Parameter | Step 1: 4-Aminopyridazine | Step 2: this compound | Reference |

| Molecular Formula | C₄H₅N₃ | C₆H₆ClN₃O | [6] |

| Molecular Weight | 95.1 g/mol | 171.58 g/mol | [6] |

| Typical Yield | Quantitative | 80-97% (typical for this reaction type) | [5][8] |

| Appearance | Yellow solid | Off-white to pink solid (expected) | [6][9] |

| Melting Point | 127-133 °C | 251-253 °C (for pyridin-4-yl analog) | [6][10] |

| ¹H NMR (Expected) | (DMSO-d₆) δ: 6.00 (br s, 2H, NH₂), 7.81-7.85 (m, 1H), 7.98-8.00 (m, 1H) | (DMSO-d₆) δ: 4.3-4.5 (s, 2H, CH₂Cl), 7.8-8.0 (m, 1H), 8.5-8.7 (m, 1H), 9.0-9.2 (m, 1H), 10.5-11.0 (s, 1H, NH) | [4][5] |

| IR (KBr, cm⁻¹) | - | ~3350 (N-H), ~1680 (C=O, amide), ~1550 (C=C), ~780 (C-Cl) | [10] |

| MS (EIMS) | - | m/z: 171 [M]⁺, 173 [M+2]⁺ | [4] |

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the starting material to the final product.

Caption: Two-step synthesis of this compound.

References

- 1. ijpsr.info [ijpsr.info]

- 2. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 3. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 4. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]

- 5. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 10. preprints.org [preprints.org]

Application Notes and Protocols for High-Throughput Screening Assays Using 2-Chloro-N-pyridazin-4-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for utilizing 2-Chloro-N-pyridazin-4-yl-acetamide in high-throughput screening (HTS) campaigns, particularly for the discovery of novel kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, the identification of potent and selective kinase inhibitors is a major focus of modern drug discovery.[2][3][4] The chloroacetamide moiety is a known reactive group that can be valuable in the design of targeted covalent inhibitors, which may offer enhanced potency and duration of action.

This document outlines a representative HTS protocol using a luminescence-based kinase assay to evaluate the inhibitory potential of this compound against a generic serine/threonine kinase. The described workflow is adaptable to various kinase targets and can be scaled for large compound library screening.[1]

Quantitative Data Summary

The following table summarizes hypothetical data from a primary high-throughput screen and subsequent dose-response analysis for this compound against a target kinase.

| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) | Z'-Factor |

| This compound | 85.2 | 1.5 | 0.82 |

| Staurosporine (Control) | 98.5 | 0.01 | 0.85 |

Experimental Protocols

High-Throughput Screening (HTS) Protocol for Kinase Inhibition

This protocol describes a generic, luminescence-based kinase assay suitable for HTS, which measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, and the restoration of the signal suggests inhibition.[1]

Materials and Reagents:

-

Kinase: Recombinant human serine/threonine kinase (e.g., PKA, CDK2)

-

Substrate: Specific peptide substrate for the chosen kinase

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test Compound: this compound dissolved in DMSO

-

Positive Control: Staurosporine or other known inhibitor of the target kinase

-

Negative Control: DMSO

-

Detection Reagent: Luminescence-based kinase assay kit (e.g., Kinase-Glo®)[1]

-

Assay Plates: 384-well, white, solid-bottom microplates

-

Liquid Handling System: Automated dispenser for nano- to microliter volumes

Procedure:

-

Compound Plating:

-

Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM in a 10 µL reaction volume.

-

-

Enzyme and Substrate Addition:

-

Prepare a solution containing the kinase and its peptide substrate in the assay buffer.

-

Dispense 5 µL of the enzyme/substrate mixture into each well of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of ATP in the assay buffer.

-

Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 10 µL of the luminescence-based kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Luminescence_Negative_Control - Luminescence_Sample) / (Luminescence_Negative_Control - Luminescence_Positive_Control)

-

Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| An assay with a Z'-factor greater than 0.5 is considered robust.[1]

-

Dose-Response (IC50) Determination Protocol

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO, typically in a 1:3 dilution series over 10 points, starting from a high concentration (e.g., 1 mM).

-

-

Assay Performance:

-

Perform the kinase inhibition assay as described above, plating the serial dilutions of the test compound.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Visualizations

Signaling Pathway Diagram

Caption: Generic kinase signaling pathway with inhibition.

Experimental Workflow Diagram

Caption: HTS workflow for kinase inhibitor screening.

References

- 1. promega.co.uk [promega.co.uk]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Chloro-N-pyridazin-4-yl-acetamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction